Enhanced Hydrophilicity of the 1,5-Dihydropyrazol-4-one Core Versus Lipophilic Pyrazolones
The unsubstituted 1,5-Dihydropyrazol-4-one core exhibits a significantly lower calculated partition coefficient (XLogP3-AA) compared to its clinically used, substituted analog, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). This intrinsic hydrophilicity offers a distinct advantage in designing analogs with improved solubility and reduced non-specific binding, a common liability of highly lipophilic scaffolds [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | Edaravone (CID 4021), XLogP3 = 1.8 |
| Quantified Difference | Target compound is 2.0 log units less lipophilic, representing a >100-fold difference in partition coefficient. |
| Conditions | In silico calculation (XLogP3 algorithm) as reported by PubChem. |
Why This Matters
Lower lipophilicity can translate to better aqueous solubility and a reduced risk of off-target binding and metabolic clearance, crucial for optimizing lead compounds in drug discovery.
- [1] PubChem. (2026). 1,5-Dihydro-4H-pyrazol-4-one (CID 21865433) and Edaravone (CID 4021). National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
